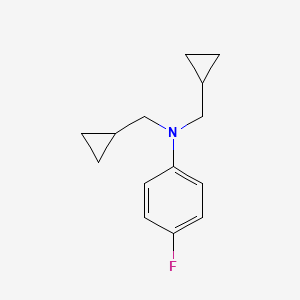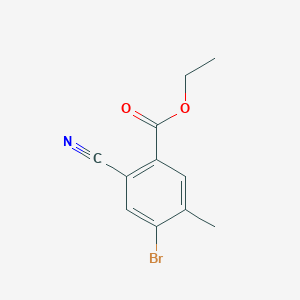
Ethyl 4-bromo-2-cyano-5-methylbenzoate
Übersicht
Beschreibung
Ethyl 4-bromo-2-cyano-5-methylbenzoate (EBMC) is an organic compound belonging to the family of benzoates. It is a colorless, crystalline solid and is used as a reagent in organic synthesis. EBMC has been studied extensively over the past few decades due to its unique properties and potential applications in the pharmaceutical and biomedical fields.
Wirkmechanismus
The exact mechanism of action of Ethyl 4-bromo-2-cyano-5-methylbenzoate is still not fully understood. However, it is believed that Ethyl 4-bromo-2-cyano-5-methylbenzoate functions as an inhibitor of enzymes such as COX-2 and AChE. Ethyl 4-bromo-2-cyano-5-methylbenzoate binds to the active site of these enzymes, preventing them from catalyzing their normal reactions. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been shown to scavenge ROS, suggesting that it may act as an antioxidant.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-5-methylbenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-bromo-2-cyano-5-methylbenzoate can inhibit the activity of enzymes such as COX-2 and AChE. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been shown to scavenge ROS and protect against UV-induced damage. In vivo studies have demonstrated that Ethyl 4-bromo-2-cyano-5-methylbenzoate can reduce inflammation and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-bromo-2-cyano-5-methylbenzoate has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound and is relatively easy to synthesize. Additionally, Ethyl 4-bromo-2-cyano-5-methylbenzoate is relatively non-toxic and can be used in a variety of experiments. One limitation is that the exact mechanism of action of Ethyl 4-bromo-2-cyano-5-methylbenzoate is still not fully understood. Additionally, the effects of Ethyl 4-bromo-2-cyano-5-methylbenzoate on humans have not been extensively studied and more research is needed in this area.
Zukünftige Richtungen
There are several potential future directions for Ethyl 4-bromo-2-cyano-5-methylbenzoate. One potential direction is to further study its mechanism of action and its effects on humans. Additionally, Ethyl 4-bromo-2-cyano-5-methylbenzoate could be further studied for its potential applications in drug development and as an antioxidant. Ethyl 4-bromo-2-cyano-5-methylbenzoate could also be studied for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease. Finally, Ethyl 4-bromo-2-cyano-5-methylbenzoate could be studied for its potential use in the development of novel materials and devices.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-2-cyano-5-methylbenzoate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain perception. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been studied as a potential antioxidant, as it has been shown to scavenge reactive oxygen species (ROS). Ethyl 4-bromo-2-cyano-5-methylbenzoate has been used in studies of the effects of ultraviolet radiation on skin cells, as it has been shown to protect against UV-induced damage. Ethyl 4-bromo-2-cyano-5-methylbenzoate has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
ethyl 4-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)10(12)5-8(9)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBFXPSPBYDMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-5-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






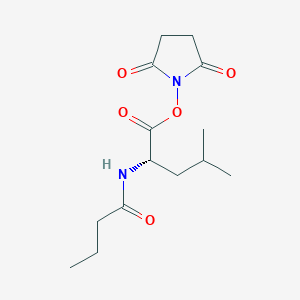
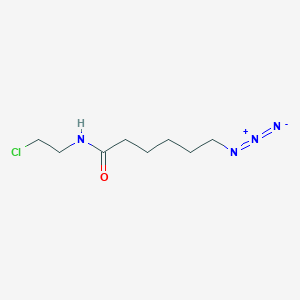
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]-](/img/structure/B1417042.png)
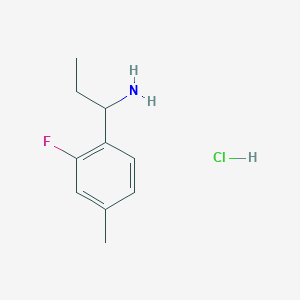
![Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1417045.png)

![Pentanoic acid, 5-[[(2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-[(triphenylmethyl)thio]propyl]amino]-](/img/structure/B1417050.png)


